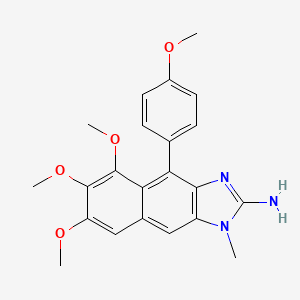
Kealiinine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kealiinine C is a natural product found in Leucetta chagosensis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Kealiinine C, a type of 2-aminoimidazole alkaloid, has been the subject of significant research regarding its synthesis. An efficient method involving palladium-catalyzed C-H functionalization has been developed for the synthesis of Kealiinine C and its analogues. This process includes iodocyclisation of propargylguanidines followed by intramolecular Pd-catalysed cyclisation (Saha et al., 2018).
Biological Activities
- Kealiinine C, along with other Leucetta alkaloid kealiinines (A-C), have been evaluated for their antiviral and antiphytopathogenic fungus activities. Kealiinine B, in particular, showed notable anti-TMV activity, and some derivatives exhibited significant antiviral activity, emerging as potential leads for novel antiviral agent development. These compounds also displayed broad-spectrum fungicidal activities, suggesting their potential in agricultural applications (Li et al., 2018).
Medicinal Potential
- In a study exploring new imidazole alkaloids from the Indonesian sponge Leucetta chagosensis, Kealiinine C, along with other similar compounds, was identified. Some of these compounds exhibited strong antifungal activity and mild cytotoxicity against certain cell lines, highlighting their potential in developing new medicinal treatments (Hassan et al., 2004).
Propiedades
Nombre del producto |
Kealiinine C |
|---|---|
Fórmula molecular |
C22H23N3O4 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-4-(4-methoxyphenyl)-1-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C22H23N3O4/c1-25-15-10-13-11-16(27-3)20(28-4)21(29-5)18(13)17(19(15)24-22(25)23)12-6-8-14(26-2)9-7-12/h6-11H,1-5H3,(H2,23,24) |
Clave InChI |
LFZBJMWIAAPZLM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=C3C(=C2)C=C(C(=C3OC)OC)OC)C4=CC=C(C=C4)OC)N=C1N |
Sinónimos |
kealiinine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



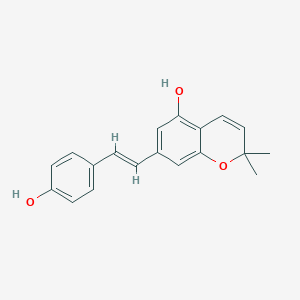
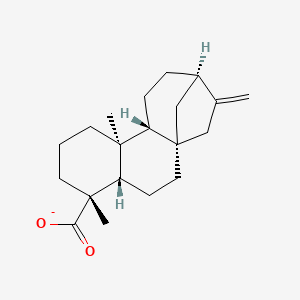

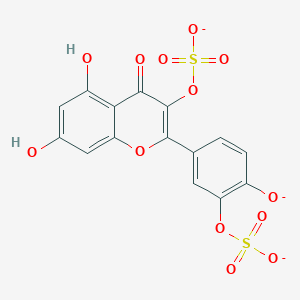
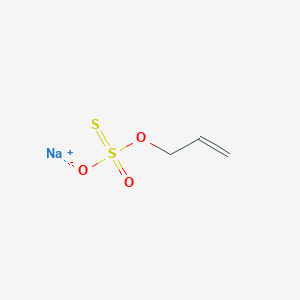

![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)






